
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple ethoxy groups attached to the phenyl and isoquinoline rings, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through etherification reactions, where phenolic hydroxyl groups are reacted with ethyl iodide in the presence of a base.
Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with an alkyl halide, such as methyl chloride, to form the isoquinolinium chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the ethoxy groups and formation of phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their potential use as therapeutic agents in the treatment of diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. It may also interact with ion channels and receptors, modulating cellular signaling pathways and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinolinium chloride: This compound has methoxy groups instead of ethoxy groups, which can influence its solubility and reactivity.
1-(3,4-Diethoxyphenyl)-6,7-dimethoxyisoquinolinium chloride: This compound has a combination of ethoxy and methoxy groups, which can affect its chemical properties and biological activities.
1-(3,4-Dimethoxyphenyl)-6,7-diethoxyisoquinolinium chloride:
The unique combination of ethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93940-25-1 |
|---|---|
Molekularformel |
C23H28ClNO4 |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
1-(3,4-diethoxyphenyl)-6,7-diethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C23H27NO4.ClH/c1-5-25-19-10-9-17(14-20(19)26-6-2)23-18-15-22(28-8-4)21(27-7-3)13-16(18)11-12-24-23;/h9-15H,5-8H2,1-4H3;1H |
InChI-Schlüssel |
XLXNBZYNEIRAJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




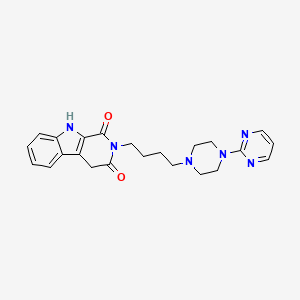
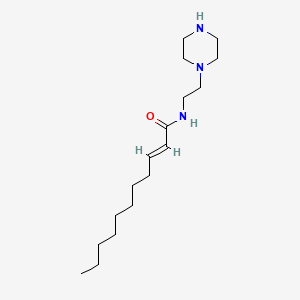
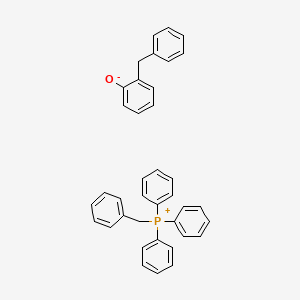




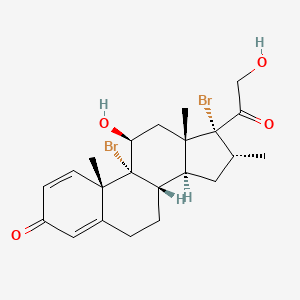
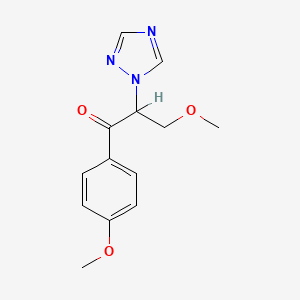
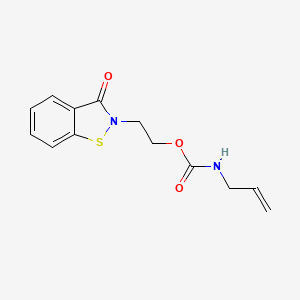
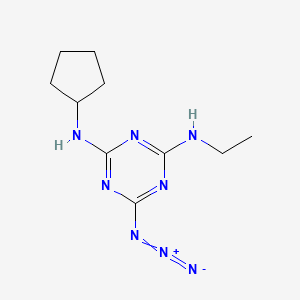
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
